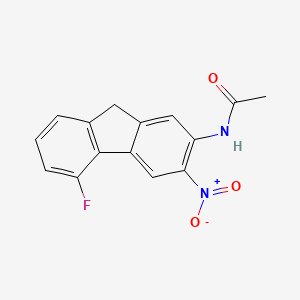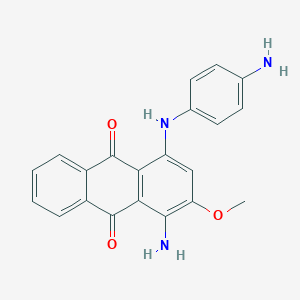
1-Amino-4-(4-aminoanilino)-2-methoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-((4-aminophenyl)amino)-2-methoxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes both amino and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((4-aminophenyl)amino)-2-methoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the reaction of anthracene derivatives with appropriate amines under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-4-((4-aminophenyl)amino)-2-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups attached, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-4-((4-aminophenyl)amino)-2-methoxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Amino-4-((4-aminophenyl)amino)-2-methoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-4-hydroxyanthracene-9,10-dione
- 1-Amino-4-methoxyanthracene-9,10-dione
- 4-Amino-1-hydroxyanthracene-9,10-dione
Uniqueness
1-Amino-4-((4-aminophenyl)amino)-2-methoxyanthracene-9,10-dione is unique due to its combination of amino and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
28949-06-6 |
|---|---|
Formule moléculaire |
C21H17N3O3 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
1-amino-4-(4-aminoanilino)-2-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H17N3O3/c1-27-16-10-15(24-12-8-6-11(22)7-9-12)17-18(19(16)23)21(26)14-5-3-2-4-13(14)20(17)25/h2-10,24H,22-23H2,1H3 |
Clé InChI |
HURPVHDXFSMTMS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C(=C1)NC3=CC=C(C=C3)N)C(=O)C4=CC=CC=C4C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


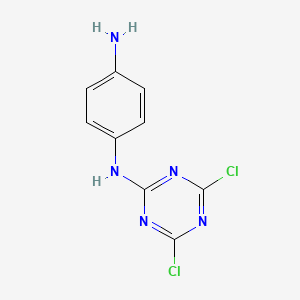
![5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13132580.png)
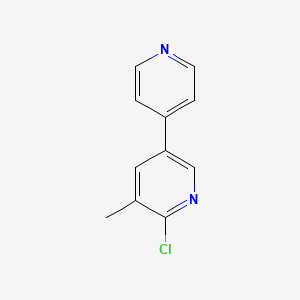

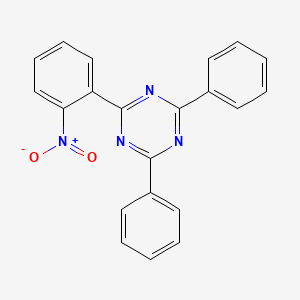
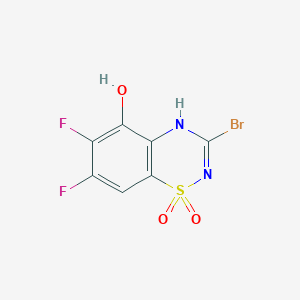

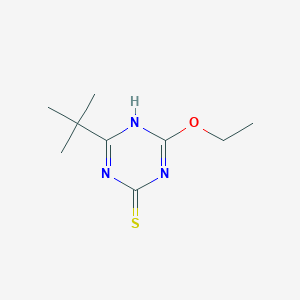
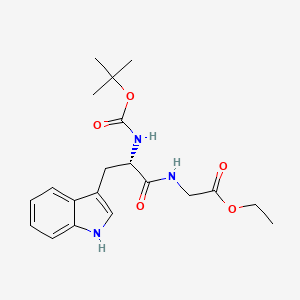
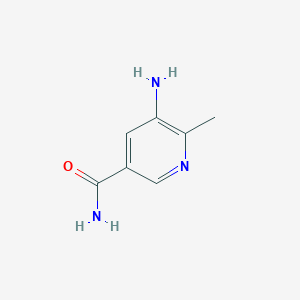
![4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)
![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B13132641.png)

